N-(2,5-dimethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide
CAS No.: 1206991-15-2
Cat. No.: VC6360336
Molecular Formula: C20H19N5O2
Molecular Weight: 361.405
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206991-15-2 |
|---|---|
| Molecular Formula | C20H19N5O2 |
| Molecular Weight | 361.405 |
| IUPAC Name | N-(2,5-dimethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide |
| Standard InChI | InChI=1S/C20H19N5O2/c1-12-7-8-13(2)16(9-12)22-17(26)10-25-20(27)24-11-21-18-14(3)5-4-6-15(18)19(24)23-25/h4-9,11H,10H2,1-3H3,(H,22,26) |
| Standard InChI Key | SZPGDWLTNHVFBI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C=NC4=C(C=CC=C4C3=N2)C |
Introduction
N-(2,5-dimethylphenyl)-2-{7-methyl-3-oxo-2H,3H- triazolo[4,3-c]quinazolin-2-yl}acetamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a triazoloquinazoline core, which is known for its diverse therapeutic applications.
Key Characteristics:
-
Molecular Formula: C20H19N5O2
-
Molecular Weight: 361.405 g/mol
-
Classification: Triazoloquinazoline derivative
Synthesis and Structural Confirmation
The synthesis of N-(2,5-dimethylphenyl)-2-{7-methyl-3-oxo-2H,3H- triazolo[4,3-c]quinazolin-2-yl}acetamide typically involves multiple steps, starting with the formation of the triazoloquinazoline core through cyclization reactions involving appropriate precursors. The reaction conditions are optimized for temperature and time to ensure high yields and purity of the final product.
The structural integrity and stereochemistry of the compound can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Biological Activities and Potential Applications
This compound is part of a broader class of triazoloquinazolines, which are recognized for their potential therapeutic applications. The mechanism of action involves interaction with specific biological targets, underscoring its potential use in treating various diseases by interfering with biological processes at the molecular level.
Potential Therapeutic Areas:
-
Anti-inflammatory: Related compounds have shown anti-inflammatory properties, suggesting potential applications in this area .
-
Antimicrobial: Quinazoline derivatives have been studied for their antimicrobial activities, though specific data on this compound is limited .
Chemical Reactions and Modifications
N-(2,5-dimethylphenyl)-2-{7-methyl-3-oxo-2H,3H- triazolo[4,3-c]quinazolin-2-yl}acetamide can undergo various chemical reactions to modify its structure for enhanced biological activity or to synthesize related compounds. These modifications are critical for optimizing its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume